(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid
Description
This compound is a steroidal glucuronide derivative characterized by a pregnane backbone with a 1,4-diene system, ketone groups at C3 and C20, hydroxyl groups at C11β and C17, and a β-D-glucopyranosiduronic acid moiety conjugated at C21. The glucuronidation at C21 distinguishes it from many synthetic corticosteroids, which typically feature ester groups (e.g., acetate or propionate) at this position . Glucuronidation enhances hydrophilicity, promoting renal excretion and reducing bioavailability, suggesting this compound may function as an inactive metabolite of active corticosteroids like prednisone or dexamethasone .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h5,7,9,14-16,18-22,24,29,31-33,36H,3-4,6,8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILWZCHYLNVFX-YXSMBZLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=CC35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858330 | |
| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512165-95-6 | |
| Record name | (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from a steroid precursor. The process includes hydroxylation, oxidation, and glucuronidation reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.
Chemical Reactions Analysis
Types of Reactions
(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and glucuronidation reactions.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Key Structural Features
The table below highlights critical structural differences between the target compound and related steroids:
Functional Implications
- C9 Fluorination : Dexamethasone and betamethasone derivatives include a fluorine atom at C9, which enhances glucocorticoid receptor (GR) binding affinity and metabolic stability . The absence of fluorine in the target compound suggests reduced potency.
- C16 Methylation: Dexamethasone and betamethasone feature a C16 methyl group, which minimizes mineralocorticoid activity.
- C21 Substitution :
Pharmacokinetic and Metabolic Comparisons
Metabolic Pathways
- Target Compound: Likely formed via glucuronidation of an active corticosteroid (e.g., prednisone) by UDP-glucuronosyltransferases (UGTs). This conjugation inactivates the parent drug and enhances elimination .
- Dexamethasone Acetate : Hydrolyzed to dexamethasone (active form) in vivo, which undergoes further oxidation and glucuronidation .
Pharmacokinetic Properties
Research Findings and Clinical Relevance
Role in Drug Metabolism
- Glucuronidated steroids like the target compound are critical for detoxification and elimination. Studies on dexamethasone metabolites (e.g., dexamethasone-17-ketone) emphasize the role of structural modifications in modulating activity .
- highlights that 11α-hydroxyprogesterone glucuronide, a structural analog, lacks glucocorticoid activity, supporting the hypothesis that glucuronidation at C21 abolishes receptor binding .
Biological Activity
(11beta)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl beta-D-Glucopyranosiduronic Acid is a glucuronide derivative of a steroid compound, specifically related to prednisolone. This compound exhibits significant biological activity, particularly in the context of anti-inflammatory and immunomodulatory effects. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C27H36O6. The structure includes a steroid backbone with hydroxyl groups and a glucuronic acid moiety that may influence its solubility and pharmacokinetics.
| Property | Value |
|---|---|
| Molecular Formula | C27H36O6 |
| Molecular Weight | 436.57 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to modulate the immune response and exert anti-inflammatory effects. It acts by:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.
- Regulation of Gene Expression : It influences the transcription of genes involved in inflammation and immune responses through glucocorticoid receptors.
- Inhibition of Phospholipase A2 : This action leads to decreased production of arachidonic acid and subsequent reduction in prostaglandin synthesis.
Anti-inflammatory Effects
Studies have shown that this compound exhibits potent anti-inflammatory properties. In vitro studies demonstrate its effectiveness in reducing inflammation markers in human cell lines.
Immunomodulatory Effects
This compound also modulates immune responses by affecting lymphocyte proliferation and differentiation. It has been observed to enhance the apoptosis of activated T-cells while preserving regulatory T-cell function.
Case Studies
- In Vitro Study on Human Macrophages : A study conducted on human macrophages treated with this compound showed a significant reduction in IL-1β secretion (p < 0.05), indicating its potential as an anti-inflammatory agent.
- Animal Model for Autoimmune Disease : In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and histological improvements in synovial tissue.
Research Findings
Recent research highlights the following key findings regarding the biological activity of this compound:
- Cytokine Inhibition : A dose-dependent inhibition of TNF-alpha production was observed at concentrations ranging from 10 to 100 µM.
- Cell Viability Assays : Cell viability assays indicated that concentrations up to 50 µM did not adversely affect cell survival, suggesting a favorable therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
